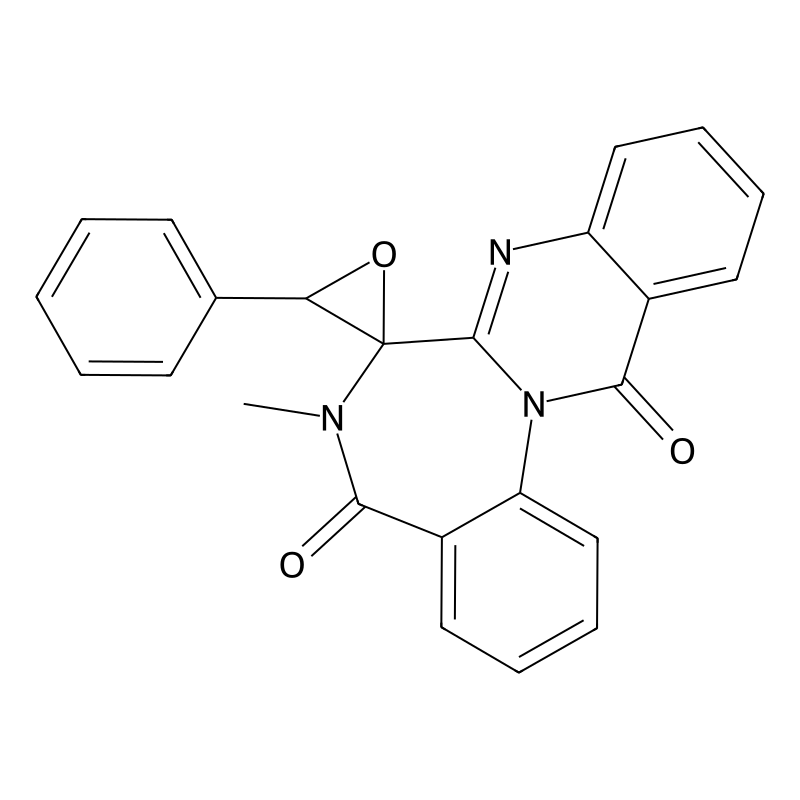

Benzomalvin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Benzomalvin C (CAS 157047-98-8) is a specialized quinazolinobenzodiazepine alkaloid originally isolated from Penicillium sp. While it exhibits baseline biological activity as a weak inhibitor of indoleamine 2,3-dioxygenase (IDO) with an IC50 of 130 µM and as a neurokinin-1 (NK1) receptor antagonist (inhibiting substance P binding by 46% at 100 µg/mL), its primary procurement value lies in its unique structural and physical properties . Unlike other members of the benzomalvin class, Benzomalvin C possesses a distinct epoxide group at the C-19 and C-20 positions [1]. This specific functionalization, combined with its high stereochemical stability, makes it an essential material for structure-activity relationship (SAR) benchmarking and a valuable precursor for semi-synthetic modifications in medicinal chemistry workflows .

Generic substitution with more biologically potent in-class analogs, such as Benzomalvin A or Benzomalvin E, frequently fails in analytical and synthetic applications due to severe stereochemical instability [1]. Benzomalvin A and E undergo spontaneous epimerization in solution, rapidly degrading into inseparable epimeric mixtures (e.g., a 3:7 ratio for Benzomalvin E) triggered by standard solvent exposure and temperature fluctuations [1]. Benzomalvin C does not suffer from this spontaneous epimerization, making it a reliable, stable standard for chromatographic assays . Furthermore, substituting Benzomalvin C with Benzomalvin B (which contains a C-19/C-20 alkene) eliminates the reactive epoxide handle, completely preventing downstream nucleophilic ring-opening reactions required for library synthesis .

Stereochemical Stability and Resistance to Spontaneous Epimerization

A critical differentiator for Benzomalvin C is its stability in solution compared to its closest structural analogs. When dissolved and subjected to standard chromatographic conditions, Benzomalvin E spontaneously epimerizes into an inseparable 3:7 mixture of (+) and (-) enantiomers due to temperature and aqueous sensitivity [1]. Benzomalvin A exhibits identical instability. In contrast, Benzomalvin C maintains its singular stereochemical integrity without degrading into an epimeric mixture, ensuring highly reproducible baseline data[1].

| Evidence Dimension | Solution stability / Epimerization ratio |

| Target Compound Data | Stable single compound; no spontaneous epimerization |

| Comparator Or Baseline | Benzomalvin E (Spontaneously forms an inseparable 3:7 epimeric mixture) |

| Quantified Difference | 100% stable single-entity vs. 30/70 inseparable mixture |

| Conditions | Standard aqueous/organic solvent exposure during HPLC/chromatography |

Procuring a stereochemically stable standard is mandatory for quantitative LC-MS/MS calibration, as epimerizing analogs introduce unacceptable analytical variance.

Unique Epoxide Handle for Semi-Synthetic Functionalization

Benzomalvin C is structurally distinct from Benzomalvins A, B, and E due to the presence of an epoxide group at the C-19 and C-20 positions . Benzomalvin B contains an unreactive alkene at this position, while A and E feature saturated or hydroxylated carbons[1]. The presence of this epoxide allows Benzomalvin C to serve as a direct electrophilic precursor for nucleophilic ring-opening reactions, enabling the synthesis of diverse quinazolinobenzodiazepine derivatives that cannot be accessed using other benzomalvins .

| Evidence Dimension | Precursor suitability for nucleophilic addition |

| Target Compound Data | Contains reactive C-19/C-20 epoxide |

| Comparator Or Baseline | Benzomalvins A, B, and E (Lack epoxide; unreactive at C-19/C-20 under mild nucleophilic conditions) |

| Quantified Difference | Binary (Reactive epoxide present vs. absent) |

| Conditions | Semi-synthetic medicinal chemistry workflows |

Buyers focused on scaffold diversification must select Benzomalvin C to access the specific reactivity of the epoxide intermediate.

Baseline Control for Indoleamine 2,3-Dioxygenase (IDO) SAR Assays

In biochemical screening for IDO inhibitors, Benzomalvin C serves as a critical structurally matched weak-binding control. While Benzomalvin E demonstrates potent IDO inhibition with an IC50 of 21.4 µM, Benzomalvin C exhibits a significantly lower affinity, yielding an IC50 of 130 µM [1]. This approximately 6-fold reduction in potency confirms that the specific stereocenters and lack of the C-19/C-20 epoxide in Benzomalvin E are essential for target engagement [1].

| Evidence Dimension | IDO inhibition potency (IC50) |

| Target Compound Data | IC50 = 130 µM |

| Comparator Or Baseline | Benzomalvin E (IC50 = 21.4 µM) |

| Quantified Difference | ~6-fold lower potency for Benzomalvin C |

| Conditions | In vitro recombinant human IDO biochemical assay |

Procuring Benzomalvin C alongside potent analogs provides a mandatory negative/weak control to validate the specificity of hits in IDO inhibitor screening programs.

Analytical Reference Standard for Fungal Metabolite LC-MS/MS

Because Benzomalvin C resists the spontaneous epimerization that plagues Benzomalvins A and E, it is the optimal choice for use as a stable internal or external standard in the quantitative chromatographic profiling of Penicillium extracts [1].

Precursor for Quinazolinobenzodiazepine Scaffold Diversification

The unique C-19/C-20 epoxide group makes Benzomalvin C the preferred starting material for medicinal chemists looking to synthesize novel libraries of substance P or IDO modulators via nucleophilic ring-opening reactions, a pathway impossible with Benzomalvin B .

Structurally Matched Weak Control in IDO Inhibitor Assays

With an established IC50 of 130 µM, Benzomalvin C is routinely procured alongside potent analogs (like Benzomalvin E, IC50 21.4 µM) to serve as a structurally matched baseline control, proving that target engagement is dependent on specific stereochemical and functional group configurations rather than generic scaffold binding[2].

References

- [1] Gan, et al. '(±) Benzomalvins E isolated from Penicillium sp. SYPF 8411 in the rhizosphere soil of Codonopsis clematidea.' Mycology, 10(4), 226-232 (2019).

- [3] Jang, J.-P., et al. 'Benzomalvin E, an indoleamine 2,3-dioxygenase inhibitor isolated from Penicillium sp. FN070315.' J. Antibiot. (Tokyo) 65(4), 215-217 (2012).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard

Wikipedia

Dates

Explore Compound Types